molecular formula C12H16Cl2N4S B2416393 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride CAS No. 2320514-33-6

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride

Cat. No.: B2416393
CAS No.: 2320514-33-6
M. Wt: 319.25
InChI Key: QKWDFJYBLHGOGQ-UHFFFAOYSA-N
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Description

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride is a complex organic compound that features a unique structure combining an imidazole ring with a cyclopenta[d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Cyclopenta[d]pyrimidine Core Construction: The cyclopenta[d]pyrimidine core is constructed through a series of cyclization reactions involving appropriate precursors.

    Final Assembly: The final compound is assembled by coupling the imidazole-thioether derivative with the cyclopenta[d]pyrimidine core under specific reaction conditions, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the imidazole ring or the cyclopenta[d]pyrimidine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the cyclopenta[d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives or cyclopenta[d]pyrimidine derivatives.

    Substitution: Various substituted imidazole or cyclopenta[d]pyrimidine derivatives.

Scientific Research Applications

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of enzyme activity, receptor binding, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 1-methyl-1H-imidazole-2-thiol
  • Cyclopenta[d]pyrimidine derivatives

Uniqueness

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride is unique due to its combined structural features of an imidazole ring and a cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(1-methylimidazol-2-yl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S.2ClH/c1-8-14-10-5-3-4-9(10)11(15-8)17-12-13-6-7-16(12)2;;/h6-7H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWDFJYBLHGOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)SC3=NC=CN3C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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